3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSDRUBTQOPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole
Established Synthetic Routes for the 1,2,4-Triazole (B32235) Core
The foundational step in synthesizing the target compound is the construction of the 4H-1,2,4-triazole-3-thiol scaffold. This is a well-documented process in heterocyclic chemistry, typically involving cyclization reactions of precursors that provide the necessary carbon, nitrogen, and sulfur atoms.
Cyclization Reactions and Precursor Chemistry
The formation of the 1,2,4-triazole ring is commonly achieved through the cyclization of thiosemicarbazide (B42300) derivatives or by reacting a carboxylic acid derivative with thiocarbohydrazide. One prevalent method involves the reaction of an acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized.
Another widely used and efficient method is the direct fusion of a carboxylic acid with thiocarbohydrazide. researchgate.net This reaction proceeds by heating the two reactants, leading to the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate. For the synthesis of the unsubstituted core needed for the target compound, formic acid would be the logical starting material, reacting with thiocarbohydrazide.
Alternatively, potassium dithiocarbazate, prepared from carbon disulfide and hydrazine (B178648) hydrate (B1144303), can be reacted with a carboxylic acid hydrazide. The resulting intermediate is then refluxed with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. mdpi.comresearchgate.net Subsequent deamination can yield the desired 4H-1,2,4-triazole-3-thiol.
A summary of common precursors and their resulting triazole products is presented below.
| Starting Materials | Intermediate | Product | Reference |
| Benzoic Acid, Thiocarbohydrazide | N/A (Direct Fusion) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |
| Acid Hydrazide, Aryl Isothiocyanate | 1-Aroyl-4-aryl-thiosemicarbazide | 5-Aryl-4-aryl-4H-1,2,4-triazole-3-thiol | mdpi.com |
| Acid Hydrazide, Carbon Disulfide, Hydrazine Hydrate | Potassium 3-aroyldithiocarbazate | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | mdpi.comresearchgate.net |
Introduction of the Sulfanyl (B85325) Moiety via Nucleophilic Substitution
The introduction of the sulfanyl group (in its thiol tautomeric form) is intrinsic to the cyclization strategies used to form the triazole core. The key precursor that provides the sulfur atom is typically thiocarbohydrazide, an isothiocyanate, or carbon disulfide. researchgate.netmdpi.comnih.gov
In the reaction between a carboxylic acid and thiocarbohydrazide, the thiocarbonyl group of thiocarbohydrazide is incorporated into the heterocyclic ring, directly yielding the 1,2,4-triazole-3-thiol. Similarly, when an acid hydrazide is reacted with an aryl isothiocyanate, the resulting thiosemicarbazide contains the necessary N-C-S backbone. mdpi.com Subsequent base-catalyzed cyclization involves an intramolecular nucleophilic attack from a nitrogen atom onto the carbonyl carbon, followed by dehydration, to form the triazole ring with the exocyclic thione group, which exists in tautomeric equilibrium with the thiol form. nih.gov
The general mechanism for the base-catalyzed cyclization of a 1-acylthiosemicarbazide is outlined in the table below.
| Step | Description |
| 1 | Deprotonation of the thiosemicarbazide by a base. |
| 2 | Intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon. |
| 3 | Dehydration (loss of a water molecule) to form the aromatic 1,2,4-triazole ring. |
This process efficiently establishes the 4H-1,2,4-triazole-3-thiol core, which is the essential precursor for the final step in the synthesis of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole.
Incorporation of the 4-Fluorobenzyl Group
The final step in the synthesis is the attachment of the 4-fluorobenzyl group to the sulfur atom of the 4H-1,2,4-triazole-3-thiol core. This transformation is achieved via a nucleophilic substitution reaction, specifically an S-alkylation. orientjchem.org
The reaction involves treating the 4H-1,2,4-triazole-3-thiol with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, in the presence of a base. The base, typically sodium hydroxide (B78521), potassium carbonate, or an alkali metal alkoxide, deprotonates the acidic thiol group, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide ion and forming the desired C-S bond.
The reaction is regioselective for the sulfur atom due to the higher nucleophilicity of the thiolate anion compared to the nitrogen atoms of the triazole ring under these conditions. orientjchem.orgisres.org
The general conditions for this S-alkylation are summarized in the following table.
| Component | Role | Examples |
| Substrate | Nucleophile Precursor | 4H-1,2,4-triazole-3-thiol |
| Alkylating Agent | Electrophile | 4-Fluorobenzyl chloride, 4-Fluorobenzyl bromide |
| Base | Deprotonating Agent | Sodium hydroxide, Potassium carbonate, Sodium ethoxide |
| Solvent | Reaction Medium | Ethanol (B145695), Dimethylformamide (DMF), Acetone |
Advanced Synthetic Strategies and Optimization
While the established routes are reliable, modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methodologies. Advanced strategies for the synthesis of 1,2,4-triazole derivatives focus on green chemistry principles and the use of multi-component reactions to increase molecular complexity in a single step.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of the 1,2,4-triazole core, several green approaches have been explored. These methods often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.
One notable green technique is the use of microwave irradiation. Microwave-assisted synthesis can dramatically accelerate the cyclodehydration of thiosemicarbazides to form 1,2,4-triazoles, often in the absence of a solvent. nih.gov Another approach involves the use of ultrasound, which can enhance reaction rates and yields in the synthesis of triazole systems. These non-conventional energy sources represent a more sustainable alternative to classical thermal heating.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
For the synthesis of 1,2,4-triazole derivatives, several MCRs have been developed. For instance, a one-pot, three-component reaction involving isothiocyanates, amidines, and hydrazines has been reported for the synthesis of 1H-1,2,4-triazol-3-amines. This metal-free reaction proceeds via a desulfurization and deamination condensation, forming new C-N bonds efficiently. While this specific MCR yields an amino-substituted triazole rather than a thiol, it showcases an advanced strategy for assembling the core ring structure. Adapting such MCRs could provide novel and efficient pathways to precursors for this compound.
Another example is the three-component reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines to produce 1,3,5-trisubstituted 1,2,4-triazoles. These reactions highlight the power of MCRs to construct the triazole heterocycle with a variety of substituents in a single, convergent step.
Process Chemistry Considerations for Scalable Production
The successful transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the scalable production of this compound, several factors are paramount. The synthesis of the core 4H-1,2,4-triazole-3-thiol intermediate, often achieved through the cyclization of thiocarbohydrazide or thiourea derivatives, is a critical step. researchgate.netresearchgate.net
Key considerations for large-scale synthesis include:
Reaction Time: Optimizing reaction kinetics is crucial for throughput. Certain patented processes for related triazole compounds have demonstrated significant reductions in reaction time, for instance, from three days to just six hours, through the use of specific catalysts like silver compounds. googleapis.com Such improvements are vital for efficient industrial production.
Catalyst Selection: The choice of catalyst can dramatically influence reaction efficiency and product purity. For instance, copper-catalyzed reactions have been employed in the synthesis of other substituted triazoles. nih.gov For scalable production, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture, simplifying purification and reducing waste.
Solvent Choice: The selection of solvents should be guided by factors such as reaction performance, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling.
Reagent Stoichiometry and Cost: Minimizing the use of excess reagents and employing cost-effective starting materials are fundamental to economic viability.
Purification Methods: Developing robust and scalable purification techniques, such as crystallization over chromatographic methods, is essential for achieving the high purity required for many applications.
Safety and Environmental Impact: A critical aspect of process chemistry is the avoidance of toxic materials and hazardous reagents. googleapis.com A thorough process hazard analysis should be conducted to identify and mitigate potential risks associated with thermal runaway, pressure buildup, or exposure to harmful substances.
Chemical Derivatization and Functionalization of the Compound
The molecular framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the triazole ring, the sulfanyl linker, or the fluorobenzyl moiety to modulate the compound's physicochemical properties and biological activity.
Modification at the Triazole Ring
The 1,2,4-triazole ring contains nitrogen atoms that can serve as nucleophiles, making them susceptible to electrophilic attack. nih.gov The 1H- and 4H- tautomers of 1,2,4-triazoles are in rapid equilibrium, though the 1H form is generally more stable. nih.govnih.gov Electrophilic substitution typically occurs at the ring's nitrogen atoms. nih.gov This reactivity allows for various modifications, including N-alkylation and N-acylation, to introduce new functional groups. chemmethod.com The nitrogen atoms in the triazole ring can also act as hydrogen bond donors or acceptors, which is a key feature for potential biological interactions. pensoft.net
Table 1: Examples of Potential Modifications at the Triazole Ring
| Reaction Type | Reagent Example | Potential Product Structure |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole and 4-Methyl-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole and 4-Acetyl-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole |
Transformations Involving the Sulfanyl Group (e.g., Oxidation to Sulfoxides or Sulfones)
The sulfur atom of the sulfanyl (thioether) group is readily susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These transformations introduce polar functional groups that can significantly alter the compound's solubility, electronic properties, and ability to form hydrogen bonds. The synthesis of alkylsulfinyl and alkylsulfonyl derivatives of 1,2,4-triazoles has been reported, demonstrating the feasibility of this chemical transformation. zsmu.edu.ua The oxidation of the sulfur atom to its tetravalent (sulfinyl) and hexavalent (sulfonyl) states can be achieved using a variety of oxidizing agents. zsmu.edu.ua
Controlled oxidation, typically with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) at low temperatures, can yield the sulfoxide, 3-[(4-fluorobenzyl)sulfinyl]-4H-1,2,4-triazole. Using stronger oxidizing agents or an excess of the reagent, such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone, 3-[(4-fluorobenzyl)sulfonyl]-4H-1,2,4-triazole.
Table 2: Oxidation Reactions of the Sulfanyl Group
| Target Product | Oxidizing Agent | General Conditions |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic acid, controlled temperature |
| Sulfone | Potassium Permanganate (KMnO₄) | Acetic acid, reflux |
Derivatization of the Fluorobenzyl Moiety
The fluorobenzyl group provides another site for functionalization, primarily through electrophilic aromatic substitution on the benzene ring. The fluorine atom is an ortho-, para-directing deactivator, while the benzyl-sulfanyl group is also ortho-, para-directing and weakly activating. The combined effect of these substituents will direct incoming electrophiles to the positions ortho to the fluorine atom (positions 3 and 5).
Potential derivatization reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the ring, likely at the 3-position, to yield 3-[(2-nitro-4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce another halogen atom onto the aromatic ring.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, could attach acyl or alkyl groups to the ring, though the deactivating effect of the fluorine atom might necessitate harsh reaction conditions.
These modifications allow for the introduction of a wide range of functional groups to the fluorobenzyl moiety, further expanding the chemical diversity of derivatives based on the parent compound.
Biological Evaluation and Preclinical Activity of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole and Its Derivatives
In Vitro Assays for Antimicrobial Efficacy
The antimicrobial potential of 1,2,4-triazole (B32235) derivatives has been extensively investigated against a variety of pathogens. nih.govnih.govekb.eg
Antibacterial Spectrum and Potency
Derivatives of 1,2,4-triazole have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the substitution on the triazole ring plays a crucial role in the antibacterial efficacy. For instance, the presence of a phenylpiperazine moiety has been found to be important for high antibacterial activity. nih.gov
The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible bacterial growth. ijrpc.com For example, certain 1,2,4-triazole derivatives of ofloxacin have shown MIC values ranging from 0.25 to 1 µg/mL against strains like S. aureus, S. epidermidis, B. subtilis, and E. coli. nih.gov Similarly, clinafloxacin-triazole hybrids displayed MIC values from 0.25 to 32 µg/mL against a panel of bacteria including S. aureus, B. subtilis, and E. coli. nih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Bacterial Strains | MIC (µg/mL) | Reference |
| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |
| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus | 0.25 - 32 | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | nih.gov |
| Phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 1.95 | nih.gov |
Antifungal Spectrum and Potency
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. nih.gov Derivatives of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole have been evaluated for their activity against a range of pathogenic fungi. The antifungal efficacy is largely attributed to the inhibition of fungal cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.nettandfonline.com
The potency of these compounds is determined by their MIC values against various fungal strains. For instance, novel triazole derivatives have shown MIC values ranging from ≤0.125 to 4.0 µg/mL against pathogenic fungi like Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis. tandfonline.com Some derivatives have also demonstrated activity against fluconazole-resistant strains. nih.govtandfonline.com The substitution pattern on the triazole ring significantly influences the antifungal activity, with halogen substitutions often enhancing the potency. nih.gov
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Strains | MIC (µg/mL) | Reference |
| Novel triazoles with aryl-propanamide side chains | C. albicans, C. neoformans, C. glabrata, C. parapsilosis | ≤0.125 - 4.0 | tandfonline.com |
| Triazole alcohol derivatives | 16 Candida isolates | 0.063 - 1 | nih.gov |
| Benzimidazole-1,2,4-triazole hybrids | C. krusei, C. glabrata, C. albicans, C. parapsilosis | 0.78 - 12.5 | nih.gov |
| Triazole derivatives of ravuconazole and isavuconazole | 8 fungal isolates | Not specified | nih.gov |
Antiviral Activity Assessments
The 1,2,4-triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, which contributes to its potential as an antiviral agent. nih.govnuft.edu.ua Derivatives have been tested against a wide range of DNA and RNA viruses. nih.gov For example, some 1,2,4-triazole-3-thione enantiomers have shown potential against influenza A (H1N1) viruses. nih.gov Furthermore, acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), containing a 1,2,4-triazole substituent, have demonstrated excellent efficacy against HIV-1. nih.gov
Investigations into Anti-inflammatory Potential
Compounds containing the 1,2,4-triazole moiety have been shown to exhibit anti-inflammatory activity through various mechanisms. mdpi.comnih.gov
Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-2 selectivity)
A primary mechanism for the anti-inflammatory effect of many 1,2,4-triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govbiomedpharmajournal.org Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.govnih.gov
Several studies have reported on 1,2,4-triazole derivatives that are potent and selective COX-2 inhibitors. For instance, certain Schiff bases bearing a 1,2,4-triazole ring have shown high selectivity for COX-2 over COX-1. mdpi.com The inhibitory activity is measured by the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Some triazole derivatives have exhibited COX-2 IC50 values in the nanomolar range, comparable to or even exceeding the potency of celecoxib, a well-known selective COX-2 inhibitor. mdpi.comnih.gov
Table 3: COX-2 Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,2,4-Triazole Schiff bases (Compound 3a, 3b) | 12.47 - 13.0 | 0.04 | >300 | mdpi.com |
| 1,2,4-Triazole derivative (Compound 14) | 13.5 | 0.04 | 337.5 | mdpi.com |
| Diaryl-1,2,3-triazole derivative (Compound 6b) | >13.16 | 0.04 | >329 | nih.gov |
| Diaryl-1,2,3-triazole derivative (Compound 6j) | >12.48 | 0.04 | >312 | nih.gov |
| Diaryl-1,2,4-triazole derivative (Compound 15a) | Not specified | 0.002 | Not specified | najah.edu |
Other Inflammatory Pathway Modulation
Beyond COX inhibition, 1,2,4-triazole derivatives can modulate other inflammatory pathways. Some compounds have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. mdpi.com Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity. mdpi.com
Additionally, some triazole derivatives have been found to reduce the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6). mdpi.combiomedpharmajournal.org The modulation of these cytokine levels points to a more complex anti-inflammatory mechanism of action for certain 1,2,4-triazole compounds. biomedpharmajournal.org
Anticancer Research and Cytotoxicity Studies
The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 1,2,4-triazole. The presence of the 1,2,4-triazole nucleus is a key feature in several clinically used anticancer drugs. nih.govacs.orgresearchgate.net Research has demonstrated that modifications on this scaffold, particularly the introduction of a 4-fluorobenzyl group, can lead to compounds with significant cytotoxic effects against cancer cells.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
Derivatives structurally related to this compound have been subjected to extensive in vitro cytotoxicity screening against a panel of human cancer cell lines. These studies are crucial in determining the potential of these compounds as future chemotherapeutic agents.
One study focused on 4-amino-5-((aryl substituted)-4H-1,2,4-triazol-3-yl)thio-linked hydroxamic acid derivatives, which share a similar core structure. The cytotoxic activity of these compounds was evaluated against MDA-MB-231 and MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines. nih.gov Notably, one of the derivatives, compound 6b, demonstrated significant anticancer potential. nih.gov
Another study investigated 4-amino-1,2,4-triazole Schiff base derivatives and their antitumor activity against the A549 (lung adenocarcinoma) and Bel7402 (human hepatoma) cell lines. The results indicated that these derivatives could inhibit the growth of these cancer cells in a dose-dependent manner, with IC50 values of 144.1± 4.68 µg/mL for A549 cells and 195.6 ± 1.05 µg/mL for Bel7402 cells. nih.gov
Furthermore, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov The results, expressed as IC50 values, indicated that several of the synthesized compounds exhibited promising anticancer activity. nih.gov For instance, some compounds showed notable activity against the HeLa cell line, with IC50 values under 12 μM. nih.gov
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazol-3-yl)thio-linked hydroxamic acid derivatives | MDA-MB-231, MCF-7, HCT 116 | Significant anticancer potential observed for compound 6b. | nih.gov |
| 4-amino-1,2,4-triazole Schiff base derivative | A549 (lung adenocarcinoma) | IC50: 144.1± 4.68 µg/mL | nih.gov |
| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 (human hepatoma) | IC50: 195.6 ± 1.05 µg/mL | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa (cervical cancer) | Promising cytotoxic activity with IC50 < 12 μM for some derivatives. | nih.gov |
Molecular Targets in Cancer Pathways
Understanding the molecular mechanisms underlying the anticancer activity of this compound derivatives is critical for their development as targeted therapies. Research has pointed to several potential molecular targets within cancer signaling pathways.
One study on novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety investigated their effects on the EGFR tyrosine kinase. The results showed that the most potent compound caused cell death via apoptosis and inhibited EGFR tyrosine kinase activity, which is essential for cancer cell proliferation and cell cycle progression. pensoft.net The study also observed that the compound arrested the cell cycle at the S and G2/M phases in Hep G2 cancer cells. pensoft.net
Another significant finding comes from the investigation of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a compound with a very similar substitution pattern. This particular derivative was identified as a selective COX-2 inhibitor. nih.govacs.org The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in various cancers and plays a role in inflammation and cell proliferation, making it a valid target for anticancer drugs.
Furthermore, the 1,2,4-triazole scaffold is a key component of aromatase inhibitors like Letrozole, Vorozole, and Anastrozole, which are used in the treatment of breast cancer. nih.govacs.org This suggests that derivatives of this compound may also exert their anticancer effects through the inhibition of aromatase.
Enzyme Inhibition Studies
The 1,2,4-triazole nucleus is a versatile pharmacophore that can interact with various enzymes, leading to their inhibition. This property is central to the therapeutic effects of many drugs. Derivatives of this compound have been investigated for their ability to inhibit several key enzymes.
Hydroxysteroid Dehydrogenase (HSD) Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels and has been identified as a therapeutic target for metabolic diseases. Adamantane-linked 1,2,4-triazole derivatives, including one synthesized using 4-fluorobenzyl chloride, have been explored as potential 11β-HSD1 inhibitors. mdpi.com
Molecular docking studies have been employed to understand the binding of 1,2,4-triazole derivatives to the active site of 11β-HSD1. For instance, a ligand containing a 3-[1-(4-fluorophenyl)cyclopropyl]-4-(1-methylethyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole core was docked into the crystal structure of 11β-HSD-1, providing insights into the binding modes of this class of inhibitors. nih.gov These studies support the potential of 1,2,4-triazole derivatives in modulating the activity of HSDs.
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. Several studies have highlighted the potent tyrosinase inhibitory activity of 1,2,4-triazole derivatives.
In one study, a series of 1,2,4-triazole derivatives were synthesized and screened for their inhibitory activity against mushroom tyrosinase. An acetamide derivative containing a 4-fluorophenyl group, namely N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, showed more prominent activity compared to the standard drug, kojic acid. researchgate.net
Another study on 1,2,4-triazole-tethered β-hydroxy sulfides also demonstrated significant bacterial tyrosinase inhibition, with several compounds being more potent than the reference inhibitors, ascorbic acid and kojic acid. nih.gov The IC50 values for the most active compounds ranged from 4.52 ± 0.09 to 7.67 ± 1.00 μM, which were considerably lower than that of kojic acid (30.34 ± 0.75 μM). nih.gov The inhibitory mechanism is believed to involve the coordination of the nitrogen atoms of the triazole ring with the copper ions in the active site of the tyrosinase enzyme. nih.gov
| Compound Series | Enzyme Source | Key Finding | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide | Mushroom | More prominent activity than standard kojic acid. | researchgate.net |
| 1,2,4-triazole-tethered β-hydroxy sulfides | Bacterial | Several derivatives more potent than ascorbic acid and kojic acid, with IC50 values as low as 4.52 ± 0.09 μM. | nih.gov |
Other Relevant Enzymatic Targets and their Modulation
The therapeutic potential of 1,2,4-triazole derivatives extends to the inhibition of other clinically relevant enzymes. A comprehensive review highlighted that triazole-derived compounds are effective inhibitors of a variety of enzymes. researchgate.net
Studies on azinane triazole-based derivatives have shown their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.gov The ability to inhibit cholinesterases is particularly relevant for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The broad inhibitory profile of the 1,2,4-triazole scaffold underscores its importance in drug discovery and development. researchgate.netnih.gov
Other Emerging Biological Activities
Receptor Ligand Binding Investigations
The 1,2,4-triazole nucleus is a versatile scaffold that has been shown to interact with a variety of biological receptors, leading to a wide range of pharmacological activities. nih.gov While specific receptor binding studies for this compound are not widely reported, research on closely related 3-thio-1,2,4-triazole derivatives has revealed high-affinity interactions with specific receptor subtypes.
A significant study in this area focused on a series of 3-thio-3,4,5-trisubstituted-1,2,4-triazoles as agonists for the somatostatin receptor-4 (SST4). nih.govnih.gov Somatostatin is a regulatory peptide that exerts its effects by binding to a family of five G-protein-coupled receptors (SST1-5). dntb.gov.ua The SST4 subtype is a therapeutic target for conditions such as pain, inflammation, and neurodegenerative diseases. dntb.gov.ua The study identified several 3-thio-1,2,4-triazole derivatives with high affinity and selectivity for the SST4 receptor. nih.govnih.gov
The structure-activity relationship (SAR) studies in this research highlighted the importance of the substitutions at the 3, 4, and 5-positions of the 1,2,4-triazole ring for achieving high binding affinity. nih.gov The presence of a thioether linkage at the 3-position was a common feature of these high-affinity ligands. This suggests that the 3-[(4-fluorobenzyl)sulfanyl] moiety in the compound of interest could potentially play a role in binding to certain receptors.
The ability of 1,2,4-triazoles to act as pharmacophores is attributed to their dipole character, capacity for hydrogen bonding, and rigidity. nih.gov These properties enable them to interact with biological receptors with high affinity. nih.gov While the primary biological activities of many 1,2,4-triazole derivatives are often related to their antifungal or antimicrobial properties, the findings on SST4 receptor agonism demonstrate their potential to interact with a broader range of receptor targets.
Further research is warranted to investigate the receptor binding profile of this compound and its derivatives across a panel of different receptors. Such studies could uncover novel pharmacological activities and therapeutic applications for this class of compounds.
Table 2: Binding Affinity of Selected 3-Thio-1,2,4-Triazole Derivatives for Somatostatin Receptor-4 (SST4)
| Compound Series | Receptor Target | Binding Affinity (nM) | Key Structural Feature | Reference |
| 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles | Somatostatin Receptor-4 (SST4) | <100 nM for 33 compounds | 3-thio-1,2,4-triazole nucleus | nih.govnih.gov |
| 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles | Somatostatin Receptor-4 (SST4) | Sub-nanomolar for 5 compounds | 3-thio-1,2,4-triazole nucleus | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole Analogs
Impact of Triazole Ring Substitution on Biological Potency and Selectivity
The 1,2,4-triazole (B32235) ring is a critical pharmacophore, and its substitution patterns significantly modulate the biological potency and selectivity of the analogs. The nitrogen atoms within the triazole ring are key to forming hydrogen bonds with biological receptors, which is a crucial factor for their pharmacological activity. pensoft.net The stability of the 1,2,4-triazole ring to metabolic degradation further enhances its appeal in drug design. pensoft.net
Modifications to the triazole ring can lead to a broad spectrum of biological activities. For instance, the introduction of different substituents can result in compounds with antifungal, antimicrobial, anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.net The substitution at the N-4 position of the triazole ring has been shown to influence anticonvulsant activity, with the length of the alkyl chain being a determining factor. researchgate.net Longer alkyl chains at this position can diminish the anticonvulsant effect. nih.gov
The fusion of the triazole ring with other heterocyclic systems, such as thiadiazines, can also enhance antibacterial activity. nih.gov The position of substituents on the triazole ring can also affect the compound's interaction with specific biological targets, thereby influencing its selectivity.
Role of the Sulfanyl (B85325) Linkage in Bioactivity
The sulfanyl (-S-) linkage, also referred to as a thioether bridge, plays a pivotal role in the bioactivity of these compounds. This linker connects the 1,2,4-triazole core to the fluorobenzyl moiety and is not merely a passive spacer. The sulfur atom can be crucial for the interaction of these compounds with biological targets. mdpi.com
Influence of the Fluorobenzyl Moiety on Efficacy, Specificity, and Pharmacokinetic Profile
The fluorobenzyl moiety is a significant contributor to the efficacy, specificity, and pharmacokinetic properties of these analogs. The presence of a fluorine atom on the benzyl (B1604629) ring can enhance pharmacological activity. nih.gov Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. nih.gov
The position of the fluorine atom on the benzyl ring is also important. For example, a 2,4-difluoro substitution on the phenyl ring has been associated with potent antimicrobial efficacy. nih.gov The lipophilicity conferred by the fluorobenzyl group can play a significant role in the penetration of these analogs through bacterial cell membranes. nih.gov
Furthermore, the fluorobenzyl moiety can influence the metabolic stability of the compound, which is a critical aspect of its pharmacokinetic profile. The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can lead to a longer duration of action.
Contributions of Peripheral Substituents to Pharmacological Profiles
The introduction of various peripheral substituents on the 1,2,4-triazole ring or the benzyl group can fine-tune the pharmacological profile of the resulting compounds. pharmj.org.ua The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the biological activity. pensoft.netresearchgate.net
For example, the presence of a hydroxyl group on a phenyl ring attached to the triazole core can favor antifungal activity. nih.gov In contrast, the introduction of a bromine atom at the C-6 position of a naphthyridinone skeleton fused with a triazole ring has been shown to enhance antibacterial activity. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of 1,2,4-triazole derivatives:
| Substituent | Position | Effect on Biological Activity |
|---|---|---|
| Long alkyl chains | N-4 of triazole ring | Decreased anticonvulsant activity researchgate.netnih.gov |
| 2,4-difluoro | Phenyl ring | Potent antimicrobial efficacy nih.gov |
| Hydroxyl group | Phenyl ring on triazole core | Favored antifungal activity nih.gov |
| Bromine atom | C-6 of naphthyridinone skeleton | Enhanced antibacterial activity mdpi.com |
The strategic placement of different functional groups allows for the modulation of the compound's properties to achieve desired therapeutic effects. pharmj.org.ua
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure of a compound and its biological activity. For 1,2,4-triazole derivatives, 3D-QSAR models have been developed to study their anticancer potential. nih.govresearchgate.net
These models use statistical methods to correlate the structural features of the molecules with their biological activities. researchgate.net For instance, a 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents revealed the importance of steric and electrostatic fields in determining their activity. nih.govresearchgate.net
The development of robust QSAR models can aid in the design of new, more potent analogs by predicting their biological activity before synthesis. physchemres.org These models can identify key structural features that are essential for a particular biological activity, thereby guiding the process of drug discovery and development. nih.gov
Mechanistic Investigations into the Biological Action of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole
Identification and Characterization of Molecular Targets
Research into the molecular targets of 1,2,4-triazole (B32235) derivatives has revealed a range of biological interactions, largely dependent on the specific substitutions on the triazole ring. For compounds structurally related to 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, the primary targets often include enzymes critical for pathogen survival or cancer cell proliferation.
A principal target for many triazole-based compounds is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov The presence of the 1,2,4-triazole moiety is fundamental to this activity. nih.gov
Other identified molecular targets for various 1,2,4-triazole derivatives include:
Tubulin: Some triazole compounds have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.govnih.gov This action leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making it a target for anticancer agents. nih.govnih.gov
Kinases: Specific kinases, such as epidermal growth factor receptor (EGFR) and B-RafV600E, which are involved in cell signaling pathways that regulate proliferation and survival, have been identified as targets for novel triazole hybrids. nih.gov
DNA Gyrase: In bacteria, DNA gyrase is a potential target, and molecular docking studies have shown a high affinity of some triazole derivatives for this enzyme. nih.gov
| Potential Molecular Target | Organism/Cell Type | Observed Biological Effect | Mechanism of Action |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | Fungi (e.g., Candida albicans) | Antifungal | Inhibition of ergosterol biosynthesis, leading to membrane disruption. nih.govnih.gov |
| Tubulin | Human Cancer Cells (e.g., Jurkat, MCF-7) | Antiproliferative, Apoptotic | Inhibition of microtubule polymerization, causing G2/M cell cycle arrest. nih.govnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Human Cancer Cells | Antiproliferative | Inhibition of tyrosine kinase activity, disrupting cell signaling. nih.gov |
| DNA Gyrase | Bacteria (e.g., E. coli, S. aureus) | Antibacterial | Inhibition of DNA replication and repair. nih.gov |
Elucidation of Cellular Pathways Modulated
The interaction of this compound and related compounds with their molecular targets initiates a cascade of events that modulate key cellular pathways.
Ergosterol Biosynthesis Pathway: The most well-documented pathway affected by antifungal triazoles is the ergosterol biosynthesis pathway. nih.gov By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol. nih.gov This blockade leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the structure and function of the fungal cell membrane. nih.govnih.gov Studies have confirmed the downregulation of the ERG11 gene, which codes for CYP51, in the presence of active triazole derivatives. nih.gov
Apoptosis and Cell Cycle Regulation: In the context of anticancer activity, 1,2,4-triazole derivatives can modulate pathways leading to programmed cell death (apoptosis). nih.gov Inhibition of targets like tubulin or specific kinases can trigger the intrinsic apoptotic pathway. nih.govnih.gov This is often characterized by the activation of caspases (e.g., caspase-3) and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, interference with microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M checkpoint, preventing cellular proliferation. nih.gov
PI3K/AKT/mTOR Pathway: Some fused 1,2,4-triazole derivatives have demonstrated the ability to inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Binding Mode Analysis through Biochemical Assays
Biochemical assays and computational molecular docking studies have provided detailed insights into how 1,2,4-triazole derivatives bind to their target enzymes. mdpi.com For the primary antifungal target, CYP51, the binding mode is well-characterized.
The key interaction involves the nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring, which coordinates directly with the sixth axial position of the heme iron atom within the active site of the CYP51 enzyme. rawdatalibrary.net This coordination is a hallmark of azole-based CYP450 inhibitors.
| Structural Moiety | Type of Interaction | Target Site Residues/Component (Hypothetical for CYP51) |
|---|---|---|
| 1,2,4-Triazole Ring (N4) | Coordinate Bond | Heme Iron Atom |
| 4-Fluorobenzyl Group | Hydrophobic, van der Waals | Hydrophobic pocket residues (e.g., Phenylalanine, Leucine, Tyrosine) |
| Fluorine Atom | Polar, Halogen Bonding | Polar residues or backbone atoms |
| Sulfanyl (B85325) Linker | Positional/Conformational | Positions the benzyl (B1604629) group within the active site channel |
Comparative Mechanistic Studies with Established Agents
The mechanism of this compound can be contextualized by comparing it with established agents that share the 1,2,4-triazole core, such as the widely used antifungal drug Fluconazole.
Both this compound and Fluconazole are presumed to share the fundamental mechanism of inhibiting CYP51 by coordinating a triazole nitrogen to the heme iron. nih.gov However, the structural differences in their side chains lead to variations in their binding affinity, specificity, and spectrum of activity.
| Feature | This compound | Fluconazole (Established Agent) |
|---|---|---|
| Core Scaffold | 1,2,4-Triazole | 1,2,4-Triazole |
| Primary Mechanism | Inhibition of Lanosterol 14α-demethylase (CYP51) | Inhibition of Lanosterol 14α-demethylase (CYP51) nih.gov |
| Key Heme Interaction | Coordination via triazole N4 atom | Coordination via triazole N4 atom |
| Key Side Chain | (4-fluorobenzyl)sulfanyl | 2,4-difluorophenyl and a tertiary alcohol group |
| Linker Flexibility | Higher (due to thioether bond) | Lower (direct C-C bonds) |
| Potential Differences | May exhibit a different spectrum of activity or affinity due to altered flexibility and hydrophobicity. | Well-characterized affinity and spectrum against common fungal pathogens. drugbank.com |
Computational and Theoretical Studies of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule drug candidate to its protein target. This method allows researchers to screen virtual libraries of compounds and prioritize candidates for further experimental testing.
No specific molecular docking studies detailing the target interaction predictions for 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole have been identified. Research on related 1,2,4-triazole (B32235) derivatives has shown their potential to interact with various biological targets, but these findings are not directly applicable to the subject compound. nih.govnih.gov
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
There are no available molecular dynamics simulation studies that specifically assess the ligand-receptor complex stability of this compound.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding a molecule's reactivity and its potential for intermolecular interactions.
Specific quantum chemical calculations, including DFT analyses of the electronic structure of this compound, were not found in the searched literature. Studies on other triazole derivatives have utilized DFT to understand their structural and electronic properties, but this data cannot be extrapolated to the target compound.
Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State
The analysis of intermolecular interactions is critical for understanding how molecules arrange themselves in the solid state, which influences properties like solubility, stability, and crystal morphology. These studies often involve X-ray crystallography combined with computational analyses like Hirshfeld surface analysis and PIXEL energy calculations to quantify the various non-covalent interactions.
While no solid-state structural analysis specifically for this compound is available, research on a more complex derivative, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, has provided a detailed look at the types of interactions that can govern the supramolecular assembly in related structures. acs.org These interactions include:
Aromatic Interactions (e.g., F···π, S···C(π) and π-stacking)Aromatic interactions, including π-π stacking and interactions involving heteroatoms with the π-system of an aromatic ring (such as F···π or S···C(π)), are fundamental forces in the assembly of aromatic-containing molecules.
A detailed analysis of these specific interactions for this compound is not possible without experimental crystal structure data or dedicated computational studies, which are currently unavailable.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions are crucial in early-stage drug discovery for evaluating the pharmacokinetic profile of a compound. These computational models assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, which are key determinants of its efficacy and safety. For the 1,2,4-triazole class of compounds, various studies have utilized platforms like SwissADME to predict these properties. researchgate.net
Research on a range of 1,2,4-triazole derivatives has shown that these compounds generally exhibit favorable drug-like properties. researchgate.net Predictions often focus on parameters guided by established principles like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5, ≤ 5 hydrogen bond donors, ≤ 10 hydrogen bond acceptors). researchgate.net
A representative analysis of ADME properties for a set of 1,2,4-triazole derivatives reveals trends that are likely applicable to this compound. researchgate.net These compounds are often predicted to have good oral bioavailability and membrane permeability. pnrjournal.com
Table 1: Representative In Silico ADME Predictions for Structurally Related 1,2,4-Triazole Derivatives
| Parameter | Predicted Value Range | Significance in Pharmacokinetics |
|---|---|---|
| Molecular Weight (g/mol) | 200 - 450 | Influences size-dependent absorption and diffusion. |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 4.0 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 - 2 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 - 5 | Influences solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) (Ų) | 60 - 100 | Predicts membrane permeability and transport characteristics. |
| Water Solubility | Moderately Soluble to Soluble | Crucial for absorption and distribution in the body. |
| GI Absorption | High | Indicates the likelihood of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Variable) | Predicts potential for central nervous system activity. |
These predictions suggest that compounds within this family, including the subject compound, are likely to possess favorable pharmacokinetic profiles, making them worthy of further investigation. researchgate.netpnrjournal.com
Conformational Analysis and Conformational Landscapes
Conformational analysis is a vital theoretical study that explores the different spatial arrangements of a molecule (conformers) and their relative energies. The conformational landscape—the potential energy surface of the molecule as a function of its rotatable bonds—determines its preferred shapes, which in turn governs how it interacts with biological targets like enzymes and receptors.
Computational methods, particularly Density Functional Theory (DFT), are employed to perform these analyses. tandfonline.com Such studies can reveal the most stable (lowest energy) conformers and the energy barriers required to transition between them. While specific conformational analysis data for this compound is not available, studies on related structures highlight important considerations. For instance, the tautomeric equilibrium between thiol and thione forms in 3-thio-1,2,4-triazoles is a critical aspect, with research indicating the thione form is often more stable. oup.com For the S-substituted compound , this equilibrium is fixed, but the geometry around the sulfur atom remains a key structural feature.
The interaction between the sulfur atom's lone pairs and the adjacent aromatic systems (the triazole and fluorophenyl rings) can lead to specific, low-energy conformations that may be crucial for biological activity. Molecular docking studies on similar 1,2,4-triazole derivatives implicitly account for this conformational flexibility when predicting binding modes within protein active sites. nih.gov
Table 2: Key Rotatable Bonds and Their Influence on the Conformation of this compound
| Rotatable Bond | Atoms Defining the Torsion Angle | Expected Influence on Conformational Landscape |
|---|---|---|
| Triazole - Sulfur | N-C-S-CH₂ | Determines the orientation of the entire benzylsulfanyl group relative to the triazole ring. Rotation may be influenced by steric hindrance and electronic effects. |
| Sulfur - Methylene (B1212753) | C-S-CH₂-C | Governs the positioning of the benzyl (B1604629) group. The energy profile is likely to show distinct minima corresponding to staggered conformations. |
| Methylene - Phenyl | S-CH₂-C-C | Controls the orientation of the 4-fluorophenyl ring. The rotational barrier is typically low but can influence π-π stacking or other non-covalent interactions in a binding pocket. |
A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. The resulting landscape would identify the global minimum energy conformer and other low-energy, accessible conformers that could be biologically relevant.
Advanced Structural Characterization and Crystallography of 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole and Its Complexes
Single-Crystal X-ray Diffraction Analysis of the Compound
While extensive crystallographic studies have been conducted on various derivatives of the 1,2,4-triazole (B32235) scaffold, detailed single-crystal X-ray diffraction data specifically for 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is not extensively reported in the readily available scientific literature. For related compounds, such as 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, studies have revealed a monoclinic crystal system with a P21 space group. Such analyses provide critical insights into the molecular geometry and packing, which are often governed by a network of weak intermolecular interactions.
Representative Crystallographic Data for a Related 1,2,4-Triazole Derivative
| Parameter | Value |
|---|---|
| Compound | 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.6967(3) |
| b (Å) | 7.8045(3) |
| c (Å) | 14.9327(7) |
| β (°) | 91.113(4) |
| Volume (ų) | 663.78(5) |
| Z | 2 |
Note: This data is for a structurally related compound and is provided for illustrative purposes of typical crystallographic parameters for this class of molecules. Specific data for this compound was not found in the searched literature.
Co-crystallization Studies with Biological Targets for Ligand-Protein Interaction Mapping
Co-crystallization of a ligand with its biological target (e.g., an enzyme or receptor) followed by X-ray diffraction analysis is a powerful method for visualizing the precise binding mode and key molecular interactions. This information is invaluable for structure-based drug design and understanding mechanisms of action.
Following a thorough review of the scientific literature, no specific studies detailing the co-crystallization of this compound with any biological targets have been reported. Such research would be a significant step in elucidating its specific molecular interactions within a protein's active site.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Confirmation and Purity Assessment
Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of a synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For 1,2,4-triazole derivatives, characteristic chemical shifts are observed for the protons and carbons of the triazole ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for N-H stretching of the triazole ring, C-H stretching of the aromatic and methylene groups, C=N and N-N stretching within the triazole ring, and C-S and C-F bond vibrations.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
Summary of Expected Spectroscopic Data
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals for triazole NH proton, triazole CH proton, aromatic protons of the fluorobenzyl group (showing splitting patterns consistent with para-substitution), and a singlet for the methylene (-S-CH₂-) protons. |
| ¹³C NMR | Resonances for the distinct carbons of the triazole ring, the fluorinated aromatic ring (with C-F coupling), and the methylene bridge carbon. |
| IR (cm⁻¹) | Characteristic bands for N-H stretch (~3100-3300), aromatic C-H stretch (~3000-3100), aliphatic C-H stretch (~2850-2960), C=N stretch (~1500-1600), and C-F stretch (~1000-1250). |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₉H₈FN₃S, MW ≈ 209.25 g/mol ). |
Note: The specific spectral data values for the title compound are based on characteristic values for similar 1,2,4-triazole structures reported in the literature.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions
This analysis is contingent upon the availability of single-crystal X-ray diffraction data. As specific crystallographic data for this compound was not found, a Hirshfeld surface analysis has not been performed for this specific molecule.
For structurally related heterocyclic compounds, Hirshfeld analyses consistently reveal the importance of H···H, C···H, and N···H contacts, which typically account for the majority of interactions within the crystal. Given the structure of this compound, significant contributions from F···H and S···H contacts would also be anticipated, playing a crucial role in directing the supramolecular assembly. The fluorine atom, in particular, would be expected to participate in significant hydrogen bonding and other electrostatic interactions.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Translational Perspectives for 3 4 Fluorobenzyl Sulfanyl 4h 1,2,4 Triazole
Design and Synthesis of Next-Generation Analogs with Enhanced Potency or Selectivity
The development of next-generation analogs of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole with improved potency and selectivity is a key area for future research. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including cyclocondensation and oxidative desulfurization reactions. wisdomlib.org These established synthetic routes provide a foundation for creating a diverse library of analogs.
Future design strategies will likely focus on systematic modifications of the core structure of this compound. This includes:
Modification of the Fluorobenzyl Group: Altering the position of the fluorine atom on the phenyl ring or introducing other substituents could significantly impact the compound's biological activity. The incorporation of fluorine can enhance pharmacological properties. frontiersin.org
Alterations to the Sulfanyl (B85325) Linker: The length and flexibility of the sulfanyl linker could be modified to optimize interactions with biological targets.
Substitution on the Triazole Ring: Introducing various functional groups to the carbon and nitrogen atoms of the 1,2,4-triazole ring can lead to compounds with a wide range of biological activities. globalresearchonline.net
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. nih.gov By systematically synthesizing and evaluating a series of related compounds, researchers can identify the structural features that are essential for a desired biological effect. For instance, SAR studies on other 1,2,4-triazole derivatives have revealed that the presence of specific substituents at certain positions can enhance antifungal or anticancer activity. nih.govnih.gov
Exploration of Novel Therapeutic or Agro-chemical Applications
The 1,2,4-triazole scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its analogs could have a wide range of potential applications. researchgate.netarkema.com
Therapeutic Applications:
Derivatives of 1,2,4-triazole have demonstrated a multitude of pharmacological effects, including:
Antifungal activity nih.gov
Antibacterial activity nih.gov
Anticancer activity nih.gov
Antitubercular activity mdpi.com
Antiviral activity nih.gov
Anti-inflammatory and analgesic activity mdpi.com
Anticonvulsant activity mdpi.com
Future research should involve screening this compound and its newly synthesized analogs against a diverse panel of biological targets to uncover novel therapeutic uses.
Agrochemical Applications:
The 1,2,4-triazole moiety is a key component in many agrochemicals, including fungicides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net Triazole fungicides, for example, are widely used in agriculture to protect crops from various fungal diseases. nih.gov They function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. isres.org
Further investigation into the potential of this compound and its derivatives as novel agrochemicals is warranted. This could lead to the development of more effective and environmentally friendly solutions for crop protection.
Integration of Multi-Omics Data in Target Discovery and Validation
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for identifying and validating novel drug targets. nygen.ionih.gov This systems-level perspective can provide a more comprehensive understanding of the biological effects of this compound and its analogs.
By treating cell lines or model organisms with these compounds and analyzing the resulting changes across multiple omics layers, researchers can:
Identify the specific cellular pathways and processes that are modulated by the compounds. researchgate.net
Uncover potential mechanisms of action.
Discover novel biomarkers to predict treatment response.
This multi-omics approach can accelerate the drug discovery process by providing a more complete picture of a compound's biological activity and potential therapeutic applications. nygen.io
Development of Advanced Drug Delivery Systems (excluding clinical aspects)
The development of advanced drug delivery systems can enhance the therapeutic potential of this compound and its analogs by improving their solubility, stability, and bioavailability. Various strategies have been explored for delivering triazole-based compounds, including their encapsulation in nanoparticles. longdom.org For instance, loading triazole derivatives into nanocomposites has been shown to improve their antibacterial and anticancer activities. longdom.org Zeolitic imidazolate frameworks have also been investigated as a drug delivery system for a novel 1,2,4-triazole antifungal drug, demonstrating pH-responsive drug release. rsc.org
Future research in this area could focus on the design and synthesis of novel drug delivery systems specifically tailored for this compound. This could involve the use of liposomes, polymeric micelles, or other nanocarriers to improve its delivery to target tissues and cells.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The continued development of this compound and its analogs will benefit from a collaborative and interdisciplinary approach. The synthesis and biological evaluation of these compounds require expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and molecular biology. nih.gov
Collaborations between academic research institutions and pharmaceutical or agrochemical companies can facilitate the translation of basic research findings into new products. Furthermore, the application of computational tools and artificial intelligence in drug design and discovery can accelerate the identification of promising new drug candidates. frontiersin.orgyoutube.com By leveraging the strengths of different disciplines, the full potential of the 1,2,4-triazole scaffold can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate thiol group coupling but may promote side reactions like oxidation of the sulfanyl moiety .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization .
- Catalysts : Bases like K₂CO₃ or DBU improve deprotonation efficiency for sulfanyl group activation .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL software reveals bond lengths, angles, and noncovalent interactions (e.g., S⋯C(π) or F⋯C(π)) critical for supramolecular stabilization .
- Spectroscopy : ¹⁹F NMR detects fluorobenzyl group environments, while IR spectroscopy identifies characteristic S–H (2500–2600 cm⁻¹) and triazole ring vibrations .
Q. What are the standard protocols for assessing its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazoles) .
Advanced Research Questions
Q. How do electronic properties of the 4-fluorobenzyl group influence binding affinity to biological targets?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT-D3) calculations to map electrostatic potential surfaces. The electron-withdrawing fluorine atom enhances dipole moments, improving interactions with hydrophobic enzyme pockets (e.g., COX-2) .
- Experimental Validation : Compare IC₅₀ values against fluorobenzyl-modified analogs in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assay conditions (e.g., cell line, incubation time). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
- Structural Dynamics : Use molecular dynamics (MD) simulations to correlate conformational flexibility (e.g., triazole ring puckering) with activity differences .
Q. How can polymorphism in crystalline forms affect pharmacological properties?
- Methodological Answer :
- Crystallographic Screening : Generate polymorphs via solvent evaporation or slurry methods. Analyze using PXRD and DSC to identify thermodynamically stable forms .
- Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (USP apparatus) .
Q. What advanced techniques elucidate the mechanism of sulfur oxidation in this compound?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) identifies oxidation potentials of the sulfanyl group. Couple with ESI-MS to detect sulfoxide/sulfone derivatives .
- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) in EPR studies to confirm reactive oxygen species (ROS)-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
